molecular formula C7H4FN B1272348 1-Fluoro-3-isocyanobenzene CAS No. 24075-35-2

1-Fluoro-3-isocyanobenzene

Cat. No.: B1272348
CAS No.: 24075-35-2
M. Wt: 121.11 g/mol
InChI Key: GQKWLGUUHHQIQJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H4FN It is a derivative of benzene, where a fluorine atom and an isocyanide group are attached to the benzene ring at the 1 and 3 positions, respectively

Scientific Research Applications

1-Fluoro-3-isocyanobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein labeling.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 1-Fluoro-3-isocyanobenzene includes several hazard statements: H302, H312, H315, H319, H332, H334 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with formamide under specific conditions to yield the desired isocyanobenzene derivative . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-isocyanobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of a catalyst.

    Addition Reactions: Electrophiles like acids or alkyl halides are used under controlled conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce complex organic molecules.

Mechanism of Action

The mechanism by which 1-fluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-Fluoro-4-isocyanobenzene
  • 1-Fluoro-2-isocyanobenzene
  • 1-Chloro-3-isocyanobenzene

Comparison: 1-Fluoro-3-isocyanobenzene is unique due to the specific positioning of the fluorine and isocyanide groups, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-fluoro-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKWLGUUHHQIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374646
Record name 1-fluoro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24075-35-2
Record name 1-Fluoro-3-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24075-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-fluoro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-3-isocyanobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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